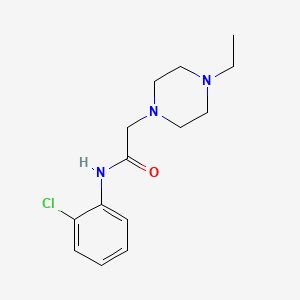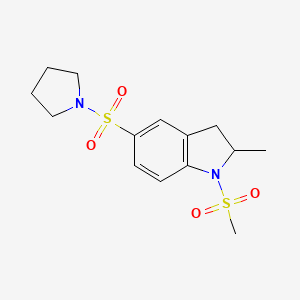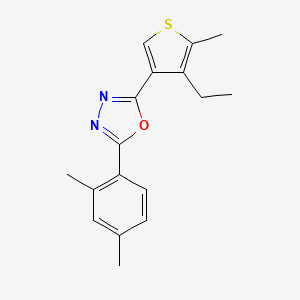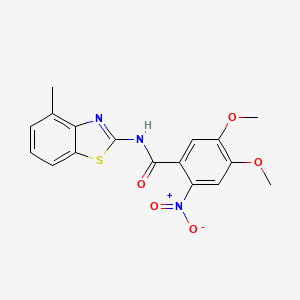![molecular formula C20H14N6S B4878465 4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4878465.png)
4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is a chemical compound that has been widely studied in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is not fully understood. However, it is believed to act by inhibiting key enzymes and pathways involved in microbial and cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its antimicrobial and anticancer activity, 4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile has been shown to exhibit other biochemical and physiological effects. It has been found to possess potent antioxidant activity, protecting cells from oxidative stress and damage. It has also been shown to modulate the immune system, enhancing the body's ability to fight off infections and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile in lab experiments is its broad-spectrum antimicrobial and anticancer activity. It is also relatively easy and cost-effective to synthesize. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.
Orientations Futures
There are many potential future directions for research on 4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile. One area of interest is the development of more potent and selective analogs of this compound for use as antimicrobial and anticancer agents. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Further research is also needed to fully understand its mechanism of action and potential toxicity.
Conclusion:
In conclusion, 4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is a chemical compound that has shown great potential for use in various scientific research fields. Its broad-spectrum antimicrobial and anticancer activity, along with its other biochemical and physiological effects, make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential toxicity, and to develop more potent and selective analogs for therapeutic use.
Méthodes De Synthèse
The synthesis of 4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile involves the reaction of 4-bromo-1-cyanobenzene and 4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to possess potent anticancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
4-[(4-phenyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6S/c21-12-15-6-8-16(9-7-15)14-27-20-25-24-19(18-13-22-10-11-23-18)26(20)17-4-2-1-3-5-17/h1-11,13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGCIEVHFREQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C#N)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4878382.png)

![N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4878399.png)
![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4878404.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4878418.png)


![1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878435.png)
![2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile](/img/structure/B4878436.png)
![1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4878457.png)
![{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile](/img/structure/B4878462.png)

